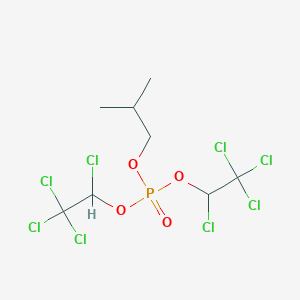![molecular formula C12H18ClNO2 B14496180 2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride CAS No. 63745-06-2](/img/structure/B14496180.png)
2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride is a chemical compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a phenyl ring substituted with a 2-methylpropoxy group and an acetamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methylpropoxy)acetophenone. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield 2-[4-(2-Methylpropoxy)phenyl]acetamide. The final step involves the conversion of the amide to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetamide: A simpler analog without the 2-methylpropoxy group.
4-(2-Methylpropoxy)acetophenone: An intermediate in the synthesis of the target compound.
N-phenylacetamide: Another related compound with different substituents on the phenyl ring.
Uniqueness
2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride is unique due to the presence of both the 2-methylpropoxy group and the acetamide group on the phenyl ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
63745-06-2 |
|---|---|
Formule moléculaire |
C12H18ClNO2 |
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
2-[4-(2-methylpropoxy)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)8-15-11-5-3-10(4-6-11)7-12(13)14;/h3-6,9H,7-8H2,1-2H3,(H2,13,14);1H |
Clé InChI |
GOLWEWFJIZPYRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)CC(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


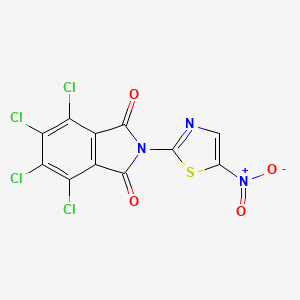
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)

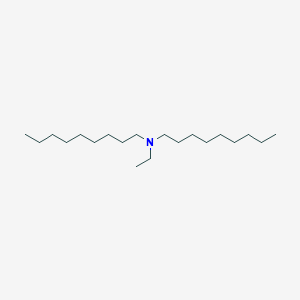
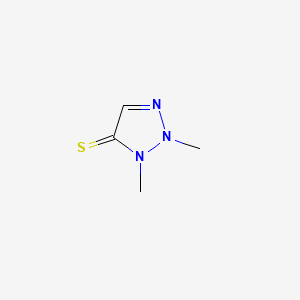
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
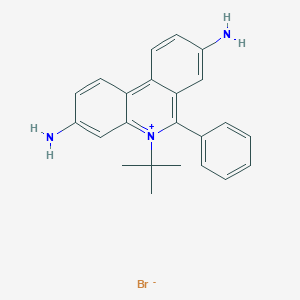
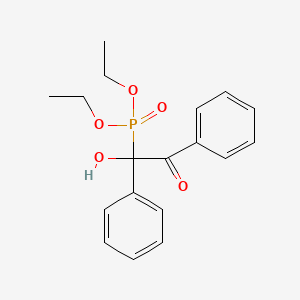
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

